Pregabalin arenacarbil
Overview
Description
Pregabalin arenacarbil is a compound structurally related to pregabalin, which is marketed under the brand name Lyrica. Pregabalin is an anticonvulsant and analgesic medication used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder . This compound shares similar therapeutic properties and is used for similar indications.
Preparation Methods
The synthesis of pregabalin involves several methods, including asymmetric organocatalysis and continuous chemistry. One efficient method involves the use of continuous chemistry to produce nitroalkene, followed by asymmetric organocatalysis to obtain the chiral intermediate in an enantioenriched form . Another method includes the resolution of the racemic γ-amino acid by crystallization with (S)-mandelic acid . Industrial production methods often involve the use of wet granulation techniques to prepare controlled-release formulations .
Chemical Reactions Analysis
Pregabalin undergoes various chemical reactions, including:
Oxidation: Pregabalin can be oxidized to form its corresponding carboxylic acid.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: Pregabalin can undergo substitution reactions to form derivatives with different pharmacological properties.
Common reagents used in these reactions include hydrogen gas for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include pregabalin itself and its various derivatives.
Scientific Research Applications
Pregabalin arenacarbil has a wide range of scientific research applications:
Mechanism of Action
Pregabalin exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This binding modulates calcium influx at nerve terminals, inhibiting the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P . This mechanism reduces neuronal excitability and provides analgesic and anticonvulsant effects.
Comparison with Similar Compounds
Pregabalin arenacarbil is compared with other similar compounds, such as gabapentin and silagaba compounds:
Silagaba Compounds: Novel GABA derivatives containing silicon-carbon bonds, which show similar analgesic activities but with fewer central nervous system-related side effects.
This compound is unique due to its high binding affinity to the α2δ subunit and its effectiveness in treating a wide range of neuropathic pain conditions.
Properties
IUPAC Name |
(3S)-5-methyl-3-[[[(1R)-1-(2-methylpropanoyloxy)ethoxy]carbonylamino]methyl]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO6/c1-9(2)6-12(7-13(17)18)8-16-15(20)22-11(5)21-14(19)10(3)4/h9-12H,6-8H2,1-5H3,(H,16,20)(H,17,18)/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHZNJWFIYERIF-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)OC(C)OC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](OC(=O)C(C)C)OC(=O)NC[C@@H](CC(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174748-30-1 | |
Record name | Pregabalin arenacarbil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174748301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PREGABALIN ARENACARBIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY093NZ79 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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